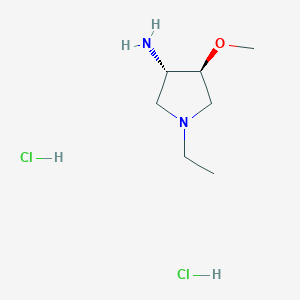

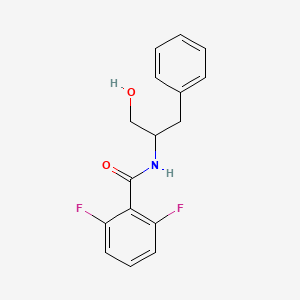

![molecular formula C16H17NO4S3 B2378114 5-Ethyl-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]thiophene-2-sulfonamide CAS No. 2310143-39-4](/img/structure/B2378114.png)

5-Ethyl-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]thiophene-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “5-Ethyl-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]thiophene-2-sulfonamide” is a complex organic molecule that contains several functional groups and structural features. It includes a thiophene ring, which is a five-membered ring with one sulfur atom . The compound also contains an ethyl group, a hydroxy group, and a sulfonamide group.

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The thiophene ring, ethyl group, hydroxy group, and sulfonamide group would all contribute to the overall structure.

Chemical Reactions Analysis

Thiophene and its derivatives are known to undergo various types of chemical reactions, including nucleophilic, electrophilic, and radical reactions . The specific reactions that “5-Ethyl-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]thiophene-2-sulfonamide” would undergo would depend on the reaction conditions and the other compounds present.

Aplicaciones Científicas De Investigación

Ocular Hypotensive Activity

5-Ethyl-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]thiophene-2-sulfonamide has shown promise in medical research, particularly in ophthalmology. A study explored 5-substituted thieno[2,3-b]- and thieno[3,2-b]thiophene-2-sulfonamides, finding their utility as topical ocular hypotensive agents in glaucoma models. These compounds demonstrated significant inhibitory potency against carbonic anhydrase, an enzyme important in eye fluid regulation, thus potentially aiding in glaucoma treatment (Prugh et al., 1991).

Cytotoxicity Studies

Another research angle involves studying the cytotoxicity of related compounds. For example, aminomethylselenopheno[3,2-b]thiophene sulfonamides were synthesized and their cytotoxic effects were assessed against various cancer and normal cell lines. Such studies are crucial for understanding the potential therapeutic applications of these compounds in oncology (Arsenyan et al., 2016).

Neurological Applications

In the neurological field, research has been conducted on sulfonamides for their cerebrovasodilatory properties. For instance, certain thiophene-2-sulfonamide derivatives were shown to have anticonvulsant activities, indicating potential application in treating neurological disorders like epilepsy (Barnish et al., 1981).

Drug Metabolism

The study of drug metabolism also includes this class of compounds. Research demonstrated the application of biocatalysis for the preparation of mammalian metabolites of a biaryl-bis-sulfonamide, an AMPA receptor potentiator. This highlights the role of such compounds in studying drug metabolism and optimizing therapeutic strategies (Zmijewski et al., 2006).

Psychiatric Applications

In psychiatry, research on N-alkylated arylsulfonamides showed the possibility of designing selective 5-HT7 receptor ligands, potentially useful in treating complex CNS disorders. These studies provide insight into the multifunctional approach for psychiatric treatments (Canale et al., 2016).

Direcciones Futuras

The future directions for research on this compound could include further exploration of its synthesis, investigation of its physical and chemical properties, and evaluation of its potential biological activities. Given the wide range of activities exhibited by thiophene derivatives, this compound could have potential applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Propiedades

IUPAC Name |

5-ethyl-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4S3/c1-2-11-5-8-16(23-11)24(19,20)17-10-12(18)13-6-7-14(21-13)15-4-3-9-22-15/h3-9,12,17-18H,2,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VETSPNHUTGQVTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NCC(C2=CC=C(O2)C3=CC=CS3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Ethyl-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]thiophene-2-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-tert-butyl-2-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl ethyl ether](/img/structure/B2378032.png)

![6-Fluoro-N-[2-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-YL)butan-2-YL]pyridine-3-carboxamide](/img/structure/B2378035.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2378039.png)

![N-(2-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-7-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B2378045.png)

![2-((2-methoxyethyl)amino)-6-methyl-3-(4-nitrophenyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2378051.png)

![N-(2-ethoxybenzyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2378052.png)

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)piperidine-3-carboxamide](/img/structure/B2378054.png)